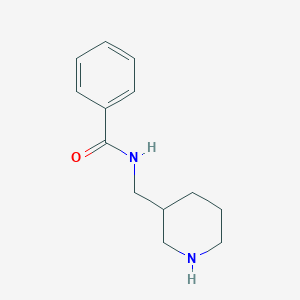

N-(piperidin-3-ylmethyl)benzamide

Descripción general

Descripción

N-(piperidin-3-ylmethyl)benzamide is a compound that features a piperidine ring attached to a benzamide moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, and benzamide is a benzene ring bonded to an amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride or benzamide derivatives. One common method is the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(piperidin-3-ylmethyl)benzamide has been explored for its therapeutic potential in treating various diseases, primarily due to its ability to interact with specific biological targets.

Cancer Treatment

This compound derivatives have shown promise as inhibitors of the Bcl-3 protein, which is implicated in several types of cancer, including leukemias and lymphomas. These compounds have demonstrated efficacy in inhibiting tumor growth and preventing metastasis in preclinical models. For instance, studies indicate that certain derivatives can effectively reduce tumor cell viability in vitro, suggesting their potential as anti-cancer agents .

Neurological Disorders

Research indicates that this compound can serve as a lead compound for developing drugs targeting neurodegenerative disorders. Its structure allows it to act as a selective inhibitor of c-jun N-terminal kinase 3 (JNK3), which is associated with neurodegeneration. Inhibiting JNK3 may provide therapeutic benefits in conditions like Alzheimer’s and Parkinson’s diseases .

Chemical Research Applications

This compound is utilized as a building block in organic synthesis and various chemical reactions.

Organic Synthesis

The compound serves as an important intermediate in synthesizing other complex molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it valuable in synthetic chemistry.

This compound exhibits diverse biological activities due to its structural characteristics.

Interaction with Biological Targets

Studies reveal that this compound interacts with multiple biological targets, which could lead to varied pharmacological effects. Its interaction profiles suggest potential applications beyond cancer and neurological disorders, including cardiovascular diseases .

JNK3 Inhibitors

A series of aminopyrazole-based compounds derived from this compound have been developed, showcasing high selectivity for JNK3 over other kinases. These compounds exhibited minimal cytotoxicity while effectively inhibiting neurodegenerative pathways, highlighting their therapeutic potential .

Bcl-3 Inhibition

Recent studies on derivatives of this compound indicated significant inhibition of Bcl-3 activity in cancer cell lines. The evidence supports the use of these compounds in developing targeted therapies for various cancers .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cancer Treatment | Bcl-3 inhibitors | Reduced tumor cell viability; effective against ALCLs |

| Neurological Disorders | JNK3 inhibition | Potential neuroprotective effects; selective inhibition |

| Organic Synthesis | Intermediate for complex molecules | Versatile reactivity; useful in synthetic pathways |

| Cardiovascular Diseases | Treatment for dyslipidemia | Effective in lowering cholesterol levels |

Mecanismo De Acción

The mechanism of action of N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at the 4-position.

N-(piperidin-2-ylmethyl)benzamide: Similar structure but with the piperidine ring attached at the 2-position.

Uniqueness: N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity for molecular targets. This positional difference can result in distinct pharmacological profiles compared to its analogs .

Actividad Biológica

N-(piperidin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzamide moiety. The presence of the piperidine ring contributes to its biological activity by enabling interactions with various biological targets.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies indicate that benzamide derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antitumor effects against various cancer cell lines, including HepG2 liver cancer cells, with IC50 values as low as 0.25 µM .

- Neurological Effects : Compounds similar to this compound have been investigated for their potential neuroprotective effects. They may influence neurotransmitter systems and exhibit properties that could be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Modulation : In cancer studies, certain derivatives have been shown to induce cell cycle arrest through pathways involving key proteins such as p53 and p21 . This suggests that this compound may act by disrupting the normal progression of the cell cycle in tumor cells.

- Inhibition of Tumor Growth : Research indicates that related compounds can inhibit tumor growth and metastasis in preclinical models. For example, a study demonstrated a 40% reduction in lung metastasis from primary breast tumors when treated with specific benzamide derivatives .

- Enzyme Inhibition : Some studies suggest that this compound and its analogs may act as reversible inhibitors of enzymes involved in lipid metabolism, potentially influencing cancer cell survival and proliferation .

Antitumor Activity

A notable study evaluated the antitumor potential of this compound derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 47 | HepG2 | 0.25 | p53/p21 pathway activation |

| 18 | MDA-MB-231 | 19.9 | Reversible MAGL inhibition |

| 20 | OVCAR-3 | 7.9 | Selective MAGL inhibition |

These findings highlight the compound's potential as a therapeutic agent against hepatocellular carcinoma and other cancers.

Neurological Studies

In neurological research, compounds structurally related to this compound have been studied for their effects on cognitive function and neuroprotection:

Propiedades

IUPAC Name |

N-(piperidin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHLWNGPBLLVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.